Ethyl 2-(4-Bromo-2-chlorophenyl)acetate
Overview
Description
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is a chemical compound with the molecular formula C10H10BrClO2 . It has a molecular weight of 277.54 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 277.54 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound are both 275.95527 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 14 . The compound is canonicalized .Scientific Research Applications
Synthesis of Chemical Compounds : Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of α-bromophenylacetic acid derivatives through reactions with bromine in different solvents (Ogura, Furukawa, & Tsuchihashi, 1975).
Pharmacological Applications : This compound plays a role in the metabolism of certain pharmacological agents. For example, it is involved in the metabolism of a new hypolipidemic agent, where it undergoes hydrolysis and further biotransformations (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
Antimicrobial and Antitumor Activities : It is used in the synthesis of compounds with potential antimicrobial and antitumor activities. Specific derivatives of this compound have been explored for these properties (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).
Corrosion Inhibition : this compound derivatives are studied for their efficiency as corrosion inhibitors, indicating its application in material science and engineering (Zarrouk et al., 2014).
Organic Synthesis : It's used in the facile synthesis of specific enantiomerically pure compounds, indicating its importance in stereoselective synthesis in organic chemistry (Zhang et al., 2014).
Chemical Kinetics : The compound is involved in studies related to chemical kinetics, like the nucleophilic substitution reaction of brominated derivatives (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Horticulture : In the field of horticulture, derivatives of this compound have been used for stimulating branching in deciduous tree fruit nursery stock (Larsen, 1979).
Drug Synthesis : It plays a role in the synthesis of drugs, as seen in the improved synthesis of Clopidogrel Sulfate (Hu Jia-peng, 2012).
Chemical Analysis and Characterization : The compound is subject to various analytical techniques for structure determination and characterization, as in the study of its crystal structure and computational analysis (Prasanth et al., 2015).
Analytical Chemistry : It is involved in the development of analytical methods, such as a voltammetric method for determining an anticancer prodrug in serum (Stępniowska, Sztanke, Tuzimski, Korolczuk, & Sztanke, 2017).
Environmental Science : The compound is also involved in studies related to environmental science, such as the degradation of certain acids in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).
Safety and Hazards
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is considered hazardous. It has been classified as having serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWAXDDSNTWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736470 | |
Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261606-45-4 | |
Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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